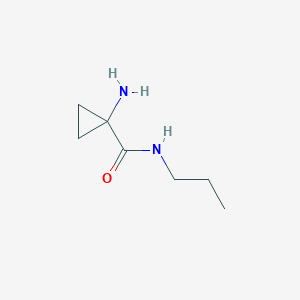
2-Methoxy-3-methylphenacyl bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-3-methylphenacyl bromide is an organic compound with the molecular formula C10H11BrO2. It is a derivative of phenacyl bromide, characterized by the presence of a methoxy group and a methyl group on the benzene ring. This compound is known for its reactivity and is used in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
2-Methoxy-3-methylphenacyl bromide can be synthesized through the bromination of 2-methoxy-3-methylacetophenone. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction conditions must be carefully controlled to ensure the selective bromination of the phenacyl group without affecting the methoxy and methyl substituents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of automated systems ensures consistent product quality and minimizes the risk of side reactions.
化学反応の分析
Types of Reactions
2-Methoxy-3-methylphenacyl bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the phenacyl bromide to the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, ammonia, and thiourea. Reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenacyl derivatives.
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include alcohols.
科学的研究の応用
2-Methoxy-3-methylphenacyl bromide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-methoxy-3-methylphenacyl bromide involves its reactivity as an electrophile. The bromine atom is highly reactive and can be displaced by nucleophiles, leading to the formation of various derivatives. The methoxy and methyl groups on the benzene ring influence the compound’s reactivity and selectivity in chemical reactions.
類似化合物との比較
2-Methoxy-3-methylphenacyl bromide can be compared with other phenacyl bromide derivatives:
2-Methoxyphenacyl Bromide: Lacks the methyl group, leading to different reactivity and selectivity.
3-Methylphenacyl Bromide: Lacks the methoxy group, affecting its chemical properties.
Phenacyl Bromide: The parent compound without any substituents, exhibiting different reactivity patterns.
The presence of both methoxy and methyl groups in this compound makes it unique, as these substituents modulate its reactivity and make it suitable for specific applications.
特性
分子式 |
C10H11BrO2 |
|---|---|
分子量 |
243.10 g/mol |
IUPAC名 |
2-bromo-1-(2-methoxy-3-methylphenyl)ethanone |
InChI |
InChI=1S/C10H11BrO2/c1-7-4-3-5-8(9(12)6-11)10(7)13-2/h3-5H,6H2,1-2H3 |
InChIキー |
NCDNTQWEKJAZOD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C(=O)CBr)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




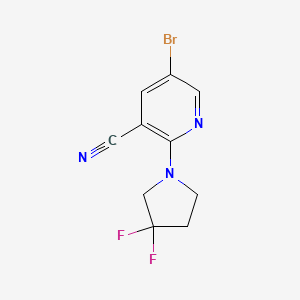
![1-[5-(4-Fluoro-phenyl)-pyridin-2-yl]-ethylamine](/img/structure/B12082233.png)
![[[[(3,4-Dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid](/img/structure/B12082239.png)
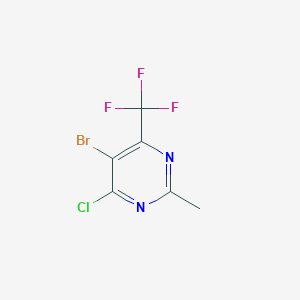
![4-[(2-Bromo-3-nitrophenoxy)methyl]piperidine](/img/structure/B12082252.png)
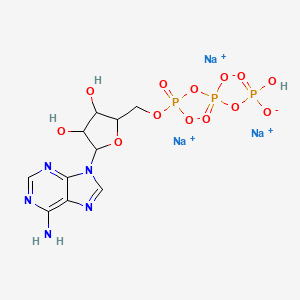
![(5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12082275.png)

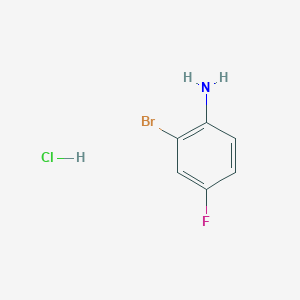
![3-[(2-Fluoro-5-methylphenoxy)methyl]pyrrolidine](/img/structure/B12082286.png)
![6-Fluoroimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B12082290.png)
